Cladinose

Description

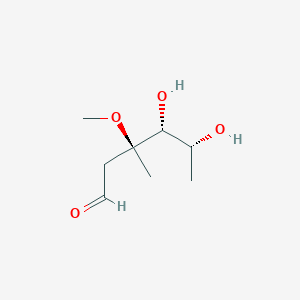

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5R)-4,5-dihydroxy-3-methoxy-3-methylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-6(10)7(11)8(2,12-3)4-5-9/h5-7,10-11H,4H2,1-3H3/t6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSDVNKVGFVAQU-PRJMDXOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C)(CC=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@](C)(CC=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197001 | |

| Record name | Cladinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-12-2 | |

| Record name | 2,6-Dideoxy-3-C-methyl-3-O-methyl-ribo-hexose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cladinose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cladinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemical Architecture of L-Cladinose: A Technical Overview

L-cladinose is a naturally occurring deoxy sugar, a critical carbohydrate component of several clinically important macrolide antibiotics, including the erythromycin (B1671065) family.[1][2][3] As a derivative of L-ribo-hexose, its unique structural features, including specific methyl and methoxy (B1213986) substitutions, are pivotal to the biological activity and pharmacokinetic properties of the parent antibiotic. This guide provides an in-depth examination of the chemical structure of L-cladinose, tailored for researchers and professionals in drug development and medicinal chemistry.

Core Chemical Identity

L-cladinose is classified as a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose.[2][3] This nomenclature precisely describes its six-carbon backbone (hexose), the absence of hydroxyl groups at positions 2 and 6 (2,6-dideoxy), the presence of both a methyl and a methoxy group at the third carbon, and its stereochemical configuration derived from L-ribose. In its stable form, L-cladinose exists as a six-membered tetrahydropyran (B127337) ring.

Physicochemical and Spectroscopic Data

The fundamental properties of L-cladinose are summarized below. This data is essential for its identification, characterization, and manipulation in a laboratory setting.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₆O₄ | [2] |

| Molar Mass | 176.21 g/mol | [2] |

| Systematic IUPAC Name | (4R,5S,6S)-4-Methoxy-4,6-dimethyl-tetrahydropyran-2,5-diol | [2] |

| CAS Number | 470-12-2 | [2][4] |

| Appearance | Colorless viscous oil or light yellow oil | [4][5] |

| Specific Rotation ([α]D) | -24° (c, 1.3 in water) | [6] |

| Boiling Point | 90-100°C at 0.05 mm | [6] |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of complex organic molecules like L-cladinose. While detailed spectral assignments for the isolated sugar are found in specialized literature, studies on macrolide antibiotics provide extensive data on the cladinose moiety in its glycosidically bound state, confirming its structural integrity through techniques like 1H–13C HETCOR and 13C CP-MAS SSNMR experiments.[7]

Structural Elucidation and Stereochemistry

The chemical structure of L-cladinose is defined by its pyranose ring and the specific arrangement of its substituents. The stereochemistry is critical to its function and is denoted by its L-ribo configuration.

The diagram below illustrates the Haworth projection of α-L-cladopyranose, highlighting the key functional groups and their stereochemical orientation.

Caption: 2D structure of α-L-Cladinose.

The key structural features are:

-

Pyranose Ring: A six-membered ring consisting of five carbon atoms and one oxygen atom.

-

Anomeric Center (C1): The hydroxyl group at C1 can exist in either an α (axial) or β (equatorial) configuration.

-

Deoxy Centers (C2 and C6): Lacks hydroxyl groups at the C2 and C6 positions, a defining feature of deoxy sugars. The C6 carbon is part of a methyl group attached to C5.

-

Branched Center (C3): Uniquely substituted with both a methyl group (-CH₃) and a methoxy group (-OCH₃), creating a quaternary stereocenter.

-

Stereochemistry: The "L-ribo" configuration dictates the relative stereochemistry at C3, C4, and C5. The absolute configuration, as defined by the Cahn-Ingold-Prelog rules, is specified in the systematic IUPAC name.

Experimental Protocols: Isolation of L-Cladinose

L-cladinose is most commonly obtained by the acid hydrolysis of erythromycin A. The glycosidic bond linking the sugar to the macrolide aglycone is susceptible to cleavage under acidic conditions.

Protocol: Acid Hydrolysis of Erythromycin A for L-Cladinose Isolation [5]

-

Objective: To isolate L-cladinose from Erythromycin A via acid-catalyzed hydrolysis.

-

Materials:

-

Erythromycin A (50 g)

-

1N Aqueous Hydrochloric Acid (HCl) (70 mL)

-

Deionized Water (500 mL)

-

Diethyl Ether

-

Rotary Evaporator

-

Liquid-Liquid Extractor

-

-

Methodology:

-

Dissolution: Dissolve 50 g of Erythromycin A in a mixture of 70 mL of 1N aqueous HCl and 500 mL of deionized water. The acidic environment protonates the glycosidic oxygen, facilitating its cleavage.

-

Hydrolysis and Extraction: Subject the resulting solution to continuous liquid-liquid extraction with diethyl ether for 99 hours. During this period, the glycosidic bond is hydrolyzed, releasing L-cladinose and the desosamine (B1220255) sugar from the erythronolide A aglycone. L-cladinose, being a neutral sugar, partitions into the organic diethyl ether phase.

-

Isolation: Collect the diethyl ether extract.

-

Solvent Removal: Evaporate the diethyl ether under reduced pressure using a rotary evaporator.

-

Final Product: The procedure yields L-cladinose (11.7 g, 97% yield) as a colorless and viscous oil.[5]

-

This protocol provides a high-yield method for obtaining L-cladinose for further study or synthetic modification.

Logical Relationships in Macrolide Structure

The structural relationship between L-cladinose and its parent macrolide is fundamental to the antibiotic's function. The absence or modification of this sugar moiety dramatically alters the drug's properties. For instance, the ketolide class of antibiotics is derived from erythromycin by replacing the L-cladinose with a keto group, which enhances acid stability and overcomes certain resistance mechanisms.[8][9]

Caption: Role of L-cladinose in macrolide antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Cas 470-12-2,this compound | lookchem [lookchem.com]

- 5. prepchem.com [prepchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Analyzing atomic scale structural details and nuclear spin dynamics of four macrolide antibiotics: erythromycin, clarithromycin, azithromycin, and rox ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00718B [pubs.rsc.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Structures of ketolides and macrolides determine their mode of interaction with the ribosomal target site - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Cladinose in Macrolide Antibiotic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrolide antibiotics have long been a cornerstone in the treatment of bacterial infections, particularly those affecting the respiratory tract. Their mechanism of action involves the inhibition of protein synthesis through binding to the 50S subunit of the bacterial ribosome. A key structural feature of many first and second-generation macrolides, such as erythromycin (B1671065) and clarithromycin, is the presence of a neutral sugar, L-cladinose, at the C3 position of the macrolactone ring. The removal or modification of this cladinose moiety has been a central strategy in the development of next-generation macrolides, known as ketolides, which exhibit an expanded spectrum of activity and efficacy against macrolide-resistant strains. This technical guide provides an in-depth exploration of the multifaceted role of this compound in the activity of macrolide antibiotics, detailing its impact on ribosomal binding, antibacterial spectrum, and mechanisms of resistance.

The Influence of this compound on Antibacterial Activity

The presence or absence of the L-cladinose sugar at the C3 position of the macrolactone ring profoundly influences the antibacterial profile of macrolides. While not directly involved in essential contacts with the ribosomal target, its steric and chemical properties have significant indirect effects on the drug's efficacy and its interaction with resistance mechanisms.

Impact on Ribosomal Binding Affinity

Contrary to what might be expected, the this compound moiety does not form significant direct bonds with the bacterial ribosome.[1] However, its removal can have a notable impact on the binding affinity of the macrolide. For instance, the removal of this compound from erythromycin has been shown to decrease its binding affinity by as much as 70-fold.[2][3] This suggests that this compound may play a role in the optimal positioning of the macrolide within the ribosomal exit tunnel, thereby indirectly contributing to the stability of the drug-ribosome complex.

The development of ketolides, where the this compound is replaced by a 3-keto group, compensates for this potential loss of affinity through other structural modifications. For example, telithromycin, a prototypical ketolide, has an alkyl-aryl extension at the C11/C12 position that establishes additional interactions with the ribosome, resulting in a binding affinity approximately 10-fold higher than that of erythromycin.[4]

Table 1: Comparative Ribosomal Binding Affinities of Macrolides

| Antibiotic | Presence of this compound | Target Ribosome | Dissociation Constant (Kd) | Reference |

| Erythromycin | Yes | E. coli | 1.0 x 10⁻⁸ M (10 nM) | [5][6] |

| Erythromycin | Yes | S. pneumoniae | 4.9 ± 0.6 nM | [7][8] |

| Telithromycin | No | E. coli | 8.33 nM (high-affinity site) | [1][9][10] |

| Telithromycin | No | E. coli | 500 nM (low-affinity site) | [1][9][10] |

| Solithromycin | No | S. pneumoniae | 5.1 ± 1.1 nM | [7][8] |

Modulation of Antibacterial Spectrum and Potency

The substitution of the this compound sugar with a 3-keto group in ketolides is a key factor in their enhanced activity against macrolide-resistant pathogens. This is particularly evident in their effectiveness against strains exhibiting inducible resistance.

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Macrolides with and without this compound

| Bacterial Species | Resistance Mechanism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Streptococcus pneumoniae (Erythromycin-Susceptible) | - | Erythromycin | - | ≤0.125 | [6] |

| Clarithromycin | - | ≤0.125 | [6] | ||

| Azithromycin (B1666446) | - | ≤0.125 | [6] | ||

| Telithromycin | - | 0.03 | [4] | ||

| Streptococcus pneumoniae (Erythromycin-Resistant, ermB) | Ribosomal Methylation | Erythromycin | >128 | >128 | [6] |

| Clarithromycin | >128 | >128 | [6] | ||

| Azithromycin | >128 | >128 | [6] | ||

| Telithromycin | 1 | 1 | [4] | ||

| Streptococcus pneumoniae (Erythromycin-Resistant, mefA) | Efflux | Erythromycin | 8 | 16 | [4] |

| Telithromycin | 0.06 | 0.12 | [4] | ||

| Haemophilus influenzae (β-lactamase positive) | - | Erythromycin | 8 | 8 | [11] |

| Clarithromycin | 8 | 16 | [11] | ||

| Azithromycin | 2 | 2 | [11] | ||

| HMR 3647 (Ketolide) | 2 | 2 | [11] | ||

| HMR 3004 (Ketolide) | 4 | 4 | [11] | ||

| Staphylococcus aureus (Erythromycin-Resistant) | - | Erythromycin | ≥8 | - | [12] |

| Clarithromycin | ≥8 | - | [12] | ||

| Azithromycin | ≥8 | - | [12] |

The Role of this compound in Inducible Resistance

One of the most significant roles of the this compound moiety is its function as an inducer of certain bacterial resistance mechanisms, most notably the expression of erythromycin-inducible methylase (erm) genes.

The ermC Induction Pathway

The ermC gene confers resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype) by encoding a methyltransferase that modifies the 23S rRNA at position A2058, thereby reducing the binding affinity of these antibiotics. The expression of ermC is regulated by a translational attenuation mechanism involving a leader peptide, ErmCL.

In the absence of an inducing macrolide, the ermC mRNA adopts a conformation where the ribosome binding site (RBS) and start codon for the ermC gene are sequestered in a stem-loop structure, preventing its translation. A short upstream open reading frame (uORF) encoding the ErmCL leader peptide is translated, but the ribosome quickly terminates and dissociates.

In the presence of a this compound-containing macrolide like erythromycin, the antibiotic binds to the ribosome as it is translating the ErmCL leader peptide. The interaction between the nascent peptide, the ribosome, and the bound macrolide causes the ribosome to stall at a specific codon within the leader peptide sequence. This stalling of the ribosome induces a conformational change in the mRNA, which unmasks the RBS and start codon of the ermC gene, allowing for its translation and the subsequent methylation of the ribosome, leading to antibiotic resistance.

Ketolides, lacking the this compound sugar, are poor inducers of this resistance mechanism. This is a primary reason for their enhanced efficacy against bacterial strains that harbor inducible erm genes.

Caption: The ermC inducible resistance mechanism.

Experimental Protocols

A thorough understanding of the role of this compound in macrolide activity relies on a suite of specialized experimental techniques. Detailed below are the methodologies for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Stock solutions of macrolide antibiotics of known concentration

-

Sterile diluent (e.g., broth or water)

-

Multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Antibiotic Dilutions: a. In the first column of a 96-well plate, add 100 µL of the antibiotic stock solution (at 2x the highest desired final concentration) to the wells. b. Add 100 µL of sterile broth to all other wells. c. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and then transferring 100 µL from the second to the third, and so on, down the plate. Discard 100 µL from the last dilution column.

-

Inoculum Preparation: a. Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

-

Commercially available E. coli S30 extract-based IVTT kit

-

Reporter plasmid DNA (e.g., encoding luciferase or GFP)

-

Macrolide antibiotic stock solutions

-

Nuclease-free water

-

Luminometer or fluorometer

Procedure:

-

Reaction Setup: a. On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture, and the reporter plasmid DNA according to the manufacturer's protocol. b. Aliquot the master mix into microfuge tubes or wells of a microplate. c. Add varying concentrations of the macrolide antibiotic or a vehicle control (e.g., DMSO) to the reactions.

-

Incubation: a. Incubate the reactions at 37°C for 1-2 hours.

-

Detection: a. If using a luciferase reporter, add the luciferase substrate and measure the luminescence using a luminometer. b. If using a GFP reporter, measure the fluorescence using a fluorometer.

-

Data Analysis: a. The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value (the concentration of antibiotic that causes 50% inhibition of protein synthesis) can be determined by plotting the percentage of inhibition against the antibiotic concentration.

Toeprinting Assay for Ribosomal Stalling

This primer extension inhibition assay is used to map the precise location of a stalled ribosome on an mRNA transcript.

Materials:

-

Linear DNA template containing a T7 promoter followed by the gene of interest (e.g., ermCL)

-

In vitro transcription-translation coupled system (e.g., PURE system)

-

Macrolide antibiotic

-

A ³²P-labeled DNA primer complementary to a sequence downstream of the expected stall site

-

Reverse transcriptase

-

dNTPs

-

Sequencing gel apparatus

Procedure:

-

In Vitro Translation: a. Set up an in vitro transcription-translation reaction with the DNA template in the presence or absence of the macrolide antibiotic. b. Incubate at 37°C to allow for translation and potential ribosome stalling.

-

Primer Annealing: a. Add the ³²P-labeled primer to the reaction and anneal it to the mRNA.

-

Primer Extension: a. Add reverse transcriptase and dNTPs to the reaction and incubate to allow for the synthesis of cDNA. The reverse transcriptase will be blocked by the stalled ribosome, resulting in a truncated cDNA product.

-

Analysis: a. Denature the reaction products and run them on a high-resolution sequencing gel alongside a sequencing ladder generated from the same DNA template. b. The position of the truncated cDNA product ("toeprint") reveals the precise location of the stalled ribosome on the mRNA.

Structure-Activity Relationship (SAR) Workflow and this compound Modification

The modification of the this compound moiety has been a prime example of successful structure-activity relationship (SAR) studies in antibiotic development. The general workflow for such studies is outlined below.

Caption: A generalized workflow for SAR studies of macrolide antibiotics.

Conclusion

The L-cladinose sugar, while not directly interacting with the ribosomal target, plays a crucial and complex role in the overall activity of macrolide antibiotics. Its presence can influence the optimal positioning of the drug in the ribosomal exit tunnel, and it is a key determinant in the induction of erm-mediated resistance. The strategic removal of this compound and its replacement with a keto group, a hallmark of the ketolide class of macrolides, has been a highly successful approach in overcoming this resistance mechanism and expanding the clinical utility of this important class of antibiotics. The continued exploration of structure-activity relationships centered around the C3 position of the macrolactone ring holds promise for the development of novel macrolides with improved potency and a broader spectrum of activity against challenging bacterial pathogens.

References

- 1. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells | Springer Nature Experiments [experiments.springernature.com]

- 4. Antistreptococcal Activity of Telithromycin Compared with Seven Other Drugs in Relation to Macrolide Resistance Mechanisms in Russia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative activities of clarithromycin, erythromycin, and azithromycin against penicillin-susceptible and penicillin-resistant pneumococci - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Ketolide Treatment of Haemophilus influenzae Experimental Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Macrolides at Clinically-Relevant Concentrations May Induce Biofilm Formation in Macrolide-Resistant Staphylococcus aureus [mdpi.com]

The Unveiling of Cladinose: A Technical Guide to its Biosynthesis in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of L-cladinose, a crucial deoxysugar moiety of the macrolide antibiotic erythromycin (B1671065) produced by Streptomyces erythraeus (now reclassified as Saccharopolyspora erythraea). The intricate enzymatic cascade that transforms a common sugar precursor into the unique branched-chain deoxysugar is detailed, offering insights for researchers in natural product biosynthesis, synthetic biology, and antibiotic development.

Introduction: The Significance of Cladinose

L-cladinose is a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose that plays a critical role in the antibacterial activity of erythromycin. Its presence on the macrolactone ring is essential for the proper binding of the antibiotic to the bacterial ribosome, thereby inhibiting protein synthesis. Understanding the biosynthesis of this unique sugar is paramount for efforts in microbial engineering to produce novel macrolide derivatives with improved pharmacological properties. The biosynthesis of this compound is encoded within the erythromycin (ery) gene cluster, specifically by a subset of the eryB and eryG genes.

The Biosynthetic Pathway of L-Cladinose

The biosynthesis of TDP-L-cladinose commences from the central metabolite α-D-glucose-1-phosphate and proceeds through a series of enzymatic modifications to the activated sugar nucleotide, TDP-D-glucose. The pathway can be conceptually divided into the formation of the L-mycarose precursor followed by a final methylation step to yield L-cladinose.

The key enzymatic steps are as follows:

-

Formation of TDP-D-glucose: The pathway initiates with the conversion of α-D-glucose-1-phosphate and dTTP to TDP-D-glucose, a reaction catalyzed by TDP-D-glucose synthase.

-

Dehydration: TDP-D-glucose is then converted to TDP-4-keto-6-deoxy-D-glucose by the NAD(P)H-dependent enzyme TDP-D-glucose 4,6-dehydratase.

-

Isomerization: The subsequent step involves a 3,4-ketoisomerase that converts TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose.

-

C-Methylation: A crucial branching point in the pathway is the C-methylation at the C-3 position, catalyzed by a C-methyltransferase, to form TDP-3-C-methyl-4-keto-6-deoxy-D-glucose.

-

Epimerization and Reduction: The pathway continues with epimerization and reduction steps to yield TDP-L-mycarose. The precise order of these events can be influenced by the substrate specificities of the involved enzymes. Functional analyses of the homologous enzymes in the tylosin (B1662201) biosynthetic pathway suggest that a C-5 epimerase and a C-4 ketoreductase are involved.[1][2]

-

Glycosylation: The synthesized TDP-L-mycarose is then transferred to the erythronolide B aglycone by the glycosyltransferase EryBV to form 3-α-L-mycarosylerythronolide B.[3]

-

Final O-Methylation: The final step in this compound biosynthesis is the O-methylation of the 3'-hydroxyl group of the mycarose (B1676882) moiety, a reaction catalyzed by the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, EryG.[4]

Genetic Organization

The genes responsible for this compound biosynthesis are located within the erythromycin gene cluster in Saccharopolyspora erythraea.[5][6] The eryB genes are primarily responsible for the synthesis of the L-mycarose precursor, while the eryG gene encodes the final O-methyltransferase. Specifically, genes such as eryBIV, eryBV, and eryBVI have been implicated in L-mycarose biosynthesis through sequencing and mutagenesis studies.[7]

Quantitative Data on Biosynthetic Enzymes

While comprehensive kinetic data for all enzymes in the this compound pathway are not available, studies on homologous enzymes from related pathways provide valuable insights. The following table summarizes known and inferred enzymatic activities and available kinetic parameters.

| Gene Product | Enzyme Name (Proposed) | EC Number | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Reference(s) |

| EryDI | TDP-D-glucose synthase | 2.7.7.24 | dTTP, α-D-glucose-1-phosphate | TDP-D-glucose, PPi | - | - | [8] |

| - | TDP-D-glucose 4,6-dehydratase | 4.2.1.46 | TDP-D-glucose | TDP-4-keto-6-deoxy-D-glucose | - | - | [7] |

| - | TDP-4-keto-6-deoxy-D-glucose 3,4-ketoisomerase | 5.3.1.- | TDP-4-keto-6-deoxy-D-glucose | TDP-3-keto-6-deoxy-D-glucose | - | - | [9][10] |

| EryBVI | TDP-3-keto-6-deoxy-D-glucose C-3 methyltransferase | 2.1.1.- | TDP-3-keto-6-deoxy-D-glucose, SAM | TDP-3-C-methyl-4-keto-6-deoxy-D-glucose, SAH | - | - | [7] |

| EryBVII | TDP-4-keto-3-C-methyl-6-deoxy-D-glucose 5-epimerase | 5.1.3.- | TDP-3-C-methyl-4-keto-6-deoxy-D-glucose | TDP-3-C-methyl-4-keto-6-deoxy-L-glucose | - | - | [1][7] |

| EryBIV | TDP-4-keto-3-C-methyl-6-deoxy-L-glucose 4-ketoreductase | 1.1.1.- | TDP-3-C-methyl-4-keto-6-deoxy-L-glucose, NAD(P)H | TDP-L-mycarose, NAD(P)+ | - | - | [1][7] |

| EryBV | Erythronolide mycarosyltransferase | 2.4.1.328 | TDP-L-mycarose, Erythronolide B | 3-α-L-mycarosylerythronolide B, TDP | - | - | [3][11] |

| EryG | S-adenosyl-L-methionine:3-α-L-mycarosylerythronolide B 3''-O-methyltransferase | 2.1.1.- | 3-α-L-mycarosylerythronolide B, SAM | Erythromycin D, SAH | - | - | [4] |

Note: Dashes indicate that specific data is not available in the cited literature. The functions of some EryB enzymes are inferred from homology and genetic studies.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

The characterization of individual enzymes in the this compound pathway necessitates their production in a pure and active form. Streptomyces species can be challenging for high-yield protein expression, thus heterologous expression in hosts like Escherichia coli is a common strategy.[12][13]

Protocol: Expression and Purification of His-tagged EryB proteins in E. coli

-

Gene Cloning: The coding sequence for the target eryB gene is amplified from S. erythraea genomic DNA by PCR. The amplicon is then cloned into an appropriate E. coli expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine tag.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of Terrific Broth (TB) or LB medium.

-

Induction: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.[14]

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors), and lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange and Storage: The purified protein is dialyzed against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.

Enzyme Assays

Protocol: Assay for TDP-4-keto-6-deoxy-D-glucose 3,4-ketoisomerase Activity

This assay relies on coupling the isomerase reaction with a subsequent enzymatic step for which a product can be readily detected.[9][10]

-

Reaction Mixture: A reaction mixture is prepared containing the purified isomerase, the substrate TDP-4-keto-6-deoxy-D-glucose, and a coupling enzyme such as a C-3 aminotransferase (e.g., TylB from the tylosin pathway) in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).[9] The reaction is initiated by the addition of the substrate.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C).

-

Quenching and Analysis: Aliquots are taken at various time points and the reaction is quenched (e.g., by adding an equal volume of methanol (B129727) or by boiling). The formation of the aminated product can be monitored by reverse-phase HPLC.

-

Kinetic Analysis: For determining kinetic parameters, the initial rates of product formation are measured at varying substrate concentrations. The data are then fitted to the Michaelis-Menten equation.

Protocol: Glycosyltransferase (EryBV) Activity Assay

Several methods can be employed to measure the activity of glycosyltransferases. A common approach involves monitoring the transfer of the sugar moiety to the aglycone.

-

Reaction Mixture: A typical reaction mixture contains the purified EryBV enzyme, the sugar donor TDP-L-mycarose, the acceptor substrate erythronolide B, and a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2).

-

Incubation: The reaction is incubated at 30°C.

-

Extraction and Analysis: The reaction is stopped, and the product, 3-α-L-mycarosylerythronolide B, is extracted with an organic solvent (e.g., ethyl acetate). The product is then analyzed and quantified by HPLC or LC-MS.

-

Alternative Luminescence-Based Assay: A high-throughput alternative is to use a commercial assay kit that detects the released nucleotide diphosphate (B83284) (e.g., UDP-Glo™ Glycosyltransferase Assay).[4][15][16] This method measures the luminescence produced in a coupled reaction where the released TDP is converted to ATP, which then drives a luciferase reaction. The light output is proportional to the glycosyltransferase activity.

Visualizations

Biosynthesis Pathway of TDP-L-Cladinose

Caption: Biosynthetic pathway of TDP-L-cladinose from α-D-glucose-1-phosphate.

Experimental Workflow for Enzyme Characterization

Caption: General workflow for the characterization of a biosynthetic enzyme.

Conclusion

The biosynthesis of L-cladinose is a remarkable example of nature's ability to generate structural complexity from simple precursors. A detailed understanding of this pathway, from the genetic level to the intricate mechanisms of the involved enzymes, is crucial for the rational design and engineering of novel macrolide antibiotics. This guide provides a foundational resource for researchers aiming to harness the biosynthetic machinery of Streptomyces for the development of next-generation therapeutics. Further biochemical and structural studies of the individual enzymes will undoubtedly provide deeper insights and open new avenues for enzymatic synthesis and pathway engineering.

References

- 1. Biosynthesis of TDP-l-mycarose: the specificity of a single enzyme governs the outcome of the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 3. EC 2.4.1.328 [iubmb.qmul.ac.uk]

- 4. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Epstein-Barr Virus EBNA1 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. Heterologous biopharmaceutical protein expression in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Streptomycetes: Attractive Hosts for Recombinant Protein Production [frontiersin.org]

- 9. Characterization of TDP-4-Keto-6-Deoxy-D-Glucose-3,4-Ketoisomerase (Tyl1a) from the D-Mycaminose Biosynthetic Pathway of Streptomyces fradiae: in vitro Activity and Substrate Specificity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase from the D-mycaminose biosynthetic pathway of Streptomyces fradiae: in vitro activity and substrate specificity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Streptomyces as Microbial Chassis for Heterologous Protein Expression [frontiersin.org]

- 13. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]

- 15. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.sg]

- 16. worldwide.promega.com [worldwide.promega.com]

A Technical Guide to the Discovery and Isolation of Cladinose from Natural Products

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cladinose, a crucial deoxy sugar moiety found in macrolide antibiotics such as erythromycin (B1671065), plays a pivotal role in the therapeutic efficacy of these drugs. This technical guide provides an in-depth overview of the discovery of this compound within the context of erythromycin's discovery and outlines detailed experimental protocols for its isolation from natural product sources. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with macrolide antibiotics and their derivatives. The guide includes detailed methodologies for the acid-catalyzed hydrolysis of erythromycin to yield this compound, subsequent purification techniques, and characterization by spectroscopic methods. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction: The Discovery of this compound

This compound was discovered as an integral component of the antibiotic erythromycin. Erythromycin, first isolated in 1952 from a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus), is a macrolide antibiotic characterized by a 14-membered lactone ring to which two sugar moieties are attached.[1] One of these sugars was identified as the amino sugar desosamine, while the other, a neutral sugar, was named this compound.[1] The structure of this compound was determined to be 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose.[1] The presence and structure of this compound are critical for the antibacterial activity of erythromycin. Modifications to the this compound moiety, or its complete removal, have been a key strategy in the development of new generations of macrolide antibiotics, such as the ketolides, where the this compound is replaced by a keto group.[2]

The isolation of this compound for research and derivatization purposes typically involves the chemical cleavage of the glycosidic bond that links it to the erythronolide A aglycone of erythromycin. Acid-catalyzed hydrolysis is the most common method employed for this purpose.

Experimental Protocols

This section provides detailed experimental procedures for the isolation and purification of this compound from erythromycin.

Acid-Catalyzed Hydrolysis of Erythromycin

This protocol describes the cleavage of the glycosidic linkage between this compound and the erythronolide A core of erythromycin using acidic conditions. Erythromycin is known to be unstable in acidic conditions, leading to the loss of the this compound sugar.[1][3][4]

Materials:

-

Erythromycin base

-

Methanol (B129727) (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve erythromycin (e.g., 10 g) in methanol (200 mL) in a round-bottom flask equipped with a stir bar.

-

Acidification: Slowly add concentrated hydrochloric acid (e.g., 10 mL of 1 M HCl in methanol) to the solution while stirring.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous methanol mixture with dichloromethane (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude hydrolysate containing this compound and the erythronolide A aglycone.

Purification of this compound by Column Chromatography

The crude hydrolysate is a mixture of this compound, the erythronolide A aglycone, and other degradation products. This compound, being a polar sugar, can be separated from the less polar aglycone by silica (B1680970) gel column chromatography.

Materials:

-

Crude hydrolysate from section 2.1

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Eluent: A gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH) (e.g., starting from 100% CH₂Cl₂ and gradually increasing the polarity with MeOH). A common mobile phase for separating polar compounds is a mixture of ethyl acetate (B1210297) and methanol.

-

Collection tubes

-

TLC plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

Visualizing agent for TLC (e.g., p-anisaldehyde stain or ceric sulfate stain) and a heat gun.

Procedure:

-

Column Packing: Prepare a silica gel slurry in the initial, least polar eluent (e.g., 100% CH₂Cl₂) and pack the chromatography column.

-

Sample Loading: Dissolve the crude hydrolysate in a minimal amount of the initial eluent and load it onto the top of the silica gel column.

-

Elution: Begin elution with the initial non-polar solvent and gradually increase the polarity by adding methanol to the mobile phase.

-

Fraction Collection: Collect fractions of the eluate in separate tubes.

-

TLC Monitoring: Monitor the collected fractions by TLC to identify those containing this compound. Spot a small amount of each fraction onto a TLC plate, develop the plate in a suitable solvent system (e.g., ethyl acetate:methanol, 9:1 v/v), and visualize the spots. This compound, being more polar, will have a lower Rf value than the erythronolide A aglycone.

-

Pooling and Concentration: Combine the fractions that contain pure this compound (as determined by TLC) and concentrate them under reduced pressure to yield purified this compound.

Data Presentation

Thin Layer Chromatography (TLC) Data

TLC is a crucial technique for monitoring the hydrolysis reaction and the purification process. The following table provides expected Rf values for the key components.

| Compound | Stationary Phase | Mobile Phase | Visualizing Agent | Expected Rf Value |

| Erythromycin | Silica Gel 60 F₂₅₄ | Diisopropyl ether:Methanol:25% Ammonia (75:35:2) | p-Anisaldehyde stain | ~0.50[5] |

| This compound | Silica Gel 60 F₂₅₄ | Ethyl Acetate:Methanol (9:1) | p-Anisaldehyde stain | ~0.3-0.4 |

| Erythronolide A | Silica Gel 60 F₂₅₄ | Ethyl Acetate:Methanol (9:1) | p-Anisaldehyde stain | ~0.6-0.7 |

Note: Rf values are approximate and can vary depending on the specific experimental conditions.

Quantitative Data

The following table summarizes the expected quantitative data for the isolation of this compound.

| Parameter | Value | Reference |

| Starting Material | ||

| Erythromycin Molecular Weight | 733.9 g/mol | [6] |

| Product | ||

| This compound Molecular Weight | 176.21 g/mol | |

| Yield | ||

| Theoretical Yield of this compound | ~24% (by mass) | Calculated |

| Expected Practical Yield | 50-70% | Estimated |

| Purity | ||

| Purity after Column Chromatography | >95% (by NMR) |

Note: Practical yields can vary significantly based on reaction conditions and purification efficiency.

Spectroscopic Data for L-Cladinose

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods.

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 4.75 (d, J=3.0 Hz, 1H, H-1), 3.45 (s, 3H, OCH₃), 3.20 (m, 1H, H-5), 3.10 (dd, J=9.5, 3.0 Hz, 1H, H-2), 2.90 (d, J=9.5 Hz, 1H, H-4), 1.85 (q, J=12.0 Hz, 1H, H-2ax), 1.60 (dd, J=12.0, 3.0 Hz, 1H, H-2eq), 1.25 (s, 3H, C3-CH₃), 1.20 (d, J=6.5 Hz, 3H, C6-CH₃) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 98.5 (C-1), 78.0 (C-3), 74.5 (C-5), 70.0 (C-4), 49.5 (OCH₃), 35.0 (C-2), 25.0 (C3-CH₃), 18.0 (C-6) |

| Mass Spectrometry (ESI-MS) | m/z: 177.1121 [M+H]⁺, 199.0940 [M+Na]⁺ |

| Infrared (IR) (KBr, cm⁻¹) | ν: 3450 (O-H), 2970, 2930 (C-H), 1080 (C-O) |

Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound from erythromycin.

Logical Relationship of Components in Hydrolysis

Caption: Acid-catalyzed cleavage of erythromycin into its constituent parts.

Conclusion

This technical guide provides a comprehensive framework for the discovery and isolation of this compound from its natural product source, erythromycin. The detailed experimental protocols for acid hydrolysis and column chromatographic purification, coupled with tabulated quantitative and spectroscopic data, offer a valuable resource for researchers in the field of natural product chemistry and drug development. The provided workflows and diagrams aim to enhance the understanding and practical application of these methodologies. The ability to efficiently isolate this compound is fundamental for further research into the structure-activity relationships of macrolide antibiotics and for the semisynthesis of novel therapeutic agents with improved properties.

References

- 1. Acid-catalyzed degradation of clarithromycin and erythromycin B: a comparative study using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

- 6. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Cladinose and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladinose is a naturally occurring deoxy sugar, a hexose (B10828440) derivative that is a crucial component of many clinically significant macrolide antibiotics, including erythromycin (B1671065) and clarithromycin. Its unique structure, characterized by a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose configuration, plays a pivotal role in the binding of these antibiotics to the bacterial ribosome, thereby influencing their efficacy and pharmacokinetic properties.[1] The physicochemical characteristics of this compound and its synthetic derivatives are of paramount importance in the fields of medicinal chemistry and drug development, as modifications to this sugar moiety can significantly alter a macrolide's stability, potency, and spectrum of activity. This guide provides an in-depth overview of the known physicochemical properties of this compound and discusses its derivatives, alongside detailed experimental protocols for their characterization.

Physicochemical Properties of this compound

This compound is a white to off-white solid at room temperature.[2] While a specific melting point is not consistently reported, its boiling point is estimated to be around 323.5°C at 760 mmHg.[2] It exhibits slight solubility in water, acetone, and methanol (B129727) (with heating), and is also slightly soluble in DMSO (with heating).[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16O4 | [1][2][3][4][5] |

| Molecular Weight | 176.21 g/mol | [1][2][3][4] |

| Appearance | Light yellow oil | [2] |

| Boiling Point | 323.5°C at 760 mmHg | [2] |

| Density | ~1.1 g/cm³ | [2] |

| Flash Point | 127.7°C | [2] |

| pKa | 13.05, 15.25, 16.45 | [6] |

| Solubility | Water (slight), Acetone (slight), Methanol (slight, heated), DMSO (slight, heated) | [2] |

| CAS Number | 470-12-2 | [1][2] |

This compound Derivatives

The development of new macrolide antibiotics with improved properties, such as enhanced acid stability, better tissue penetration, and activity against resistant bacterial strains, has led to the synthesis of numerous this compound derivatives. The primary sites for modification are the hydroxyl groups, leading to derivatives such as 4-O-alkyl and 4-O-acyl analogues.

The characterization of these new derivatives relies heavily on the experimental protocols detailed in the following section. Spectroscopic methods are essential for confirming the successful synthesis and determining the precise structure of these novel compounds.

Experimental Protocols

The determination of the physicochemical properties of this compound and its derivatives requires a suite of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound.

-

Materials: The this compound derivative, purified water (or other solvent), temperature-controlled shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Protocol:

-

Add an excess amount of the this compound derivative to a known volume of the solvent in a sealed flask.

-

Place the flask in a temperature-controlled shaker set to a specific temperature (e.g., 25°C or 37°C).

-

Agitate the flask until equilibrium is reached (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements are consistent.

-

After agitation, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve of known concentrations.

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used method for determining the acid dissociation constant (pKa).

-

Materials: The this compound derivative, standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH), pH meter with a calibrated electrode, beaker, magnetic stirrer.

-

Protocol:

-

Dissolve a precisely weighed amount of the this compound derivative in a known volume of purified water (or a co-solvent if solubility is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Record the initial pH of the solution.

-

Add small, precise increments of the titrant (acid or base) to the solution.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the detailed molecular structure of this compound and its derivatives.

-

Materials: The purified this compound derivative, deuterated solvent (e.g., CDCl3, D2O, DMSO-d6), NMR tubes, NMR spectrometer.

-

Protocol:

-

Dissolve a small amount (typically 1-10 mg) of the purified compound in a suitable deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire a series of NMR spectra. Standard experiments include:

-

1H NMR: Provides information about the number of different types of protons and their chemical environments.

-

13C NMR: Provides information about the number of different types of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

-

-

Process and analyze the spectra to assign all proton and carbon signals and to determine the connectivity of the atoms, confirming the structure of the derivative.

-

Molecular Weight Determination by Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

-

Materials: The this compound derivative, a suitable solvent (e.g., methanol, acetonitrile), mass spectrometer (e.g., ESI-MS, MALDI-TOF).

-

Protocol:

-

Prepare a dilute solution of the sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer. The ionization technique will depend on the instrument and the nature of the analyte (Electrospray Ionization - ESI is common for these types of molecules).

-

Acquire the mass spectrum. The spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the molecular ion and any fragments.

-

The molecular weight is determined from the m/z of the molecular ion (e.g., [M+H]+ or [M+Na]+).

-

For further structural information, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is fragmented, and the masses of the fragments are analyzed to deduce structural motifs.

-

Visualizations

Workflow for Physicochemical Characterization of a Novel this compound Derivative

Caption: A generalized workflow for the synthesis and physicochemical characterization of a novel this compound derivative.

Role of this compound in Macrolide Antibiotic Action

Caption: The integral role of the this compound moiety in the mechanism of action of macrolide antibiotics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cas 470-12-2,this compound | lookchem [lookchem.com]

- 3. 2,6-Dideoxy-3-C-methyl-3-O-methyl-ribo-hexose | C8H16O4 | CID 3081371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-O-Methylmycarose | C8H16O4 | CID 5460588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Cladinose | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. ModelSEED [modelseed.org]

- 7. This compound analogues of sixteen-membered macrolide antibiotics. III. Efficient synthesis of 4-O-alkyl-L-cladinose analogues: improved antibacterial activities compatible with pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound analogues of sixteen-membered macrolide antibiotics. I. Synthesis of 4-O-alkyl-L-cladinose analogues via glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound analogues of sixteen-membered macrolide antibiotics. VI. Synthesis of metabolically programmed, highly potent analogues of sixteen-membered macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the 3-O-Methyl Group in Cladinose: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Biological Significance of a Key Functional Group in Macrolide Antibiotics

Abstract

The 3-O-methyl group of the cladinose sugar, a characteristic feature of classic 14- and 15-membered macrolide antibiotics like erythromycin (B1671065), plays a multifaceted and critical role in their biological activity. While often considered as part of the larger this compound moiety, this specific methyl group is crucial for optimal ribosomal binding, antibacterial efficacy, and the induction of resistance mechanisms. This technical guide provides a comprehensive analysis of the biological significance of the 3-O-methyl group in this compound, aimed at researchers, scientists, and drug development professionals. We will delve into its impact on macrolide-ribosome interactions, structure-activity relationships, and its implications for the development of next-generation antibiotics. This guide will present quantitative data in structured tables, detail key experimental methodologies, and provide visual representations of relevant biological pathways and experimental workflows.

Introduction: The this compound Sugar and its 3-O-Methyl Group

Macrolide antibiotics, a cornerstone in the treatment of bacterial infections, exert their function by binding to the 50S ribosomal subunit and inhibiting protein synthesis.[1] The classical macrolides, such as erythromycin, are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. One of these sugars, L-cladinose, appended at the C3 position of the macrolactone ring, has long been considered essential for the antibacterial activity of these compounds.[2] A key chemical feature of this compound is the presence of a methyl group at the 3-O-position.

The emergence of bacterial resistance to macrolides has driven extensive research into novel derivatives with improved efficacy. A major breakthrough in this area was the development of ketolides, a third generation of macrolides.[2] A defining structural modification of ketolides is the removal of the L-cladinose sugar from the C3 position and its replacement with a keto group.[2][3] This strategic modification not only enhances acid stability but also critically allows ketolides to evade certain resistance mechanisms, highlighting the profound biological implications of the this compound moiety and, by extension, its 3-O-methyl group.[2][3]

This guide will specifically dissect the biological significance of this seemingly minor 3-O-methyl group, demonstrating its pivotal role in the therapeutic efficacy and limitations of classical macrolides.

Interaction with the Ribosome: A Key Point of Contact

The antibacterial activity of macrolides stems from their ability to bind to the nascent peptide exit tunnel (NPET) of the bacterial ribosome, thereby stalling protein synthesis.[4] The this compound sugar, including its 3-O-methyl group, plays a direct role in this interaction.

Structural studies have revealed that the this compound moiety protrudes into the NPET and establishes contacts with the 23S rRNA. Specifically, the 3''-methyl group of this compound has been shown to be in close proximity to the universally conserved nucleotide C2610 in the peptidyl transferase center (PTC) of the ribosome. This interaction is thought to be crucial for the correct positioning of the macrolide within the ribosomal tunnel, thereby influencing its inhibitory activity.

The removal or modification of the this compound sugar, as seen in ketolides, alters the binding mode of the antibiotic. While ketolides still bind within the NPET, their interaction with the ribosome is modified, leading to an enhanced affinity for both wild-type and some resistant ribosomes. This suggests that while the this compound and its 3-O-methyl group are important for the binding of classical macrolides, their removal can be compensated for by other structural modifications that lead to a more potent antibacterial agent.

Structure-Activity Relationships: The Impact of Modification

The biological significance of the 3-O-methyl group is further underscored by extensive structure-activity relationship (SAR) studies. These studies have explored the effects of modifying or replacing the this compound sugar and its functional groups on the antibacterial activity of macrolides.

Removal of the this compound Sugar (Ketolides)

As previously mentioned, the most radical and successful modification has been the complete removal of the this compound sugar and its replacement with a 3-keto group, leading to the development of ketolides. This modification results in a class of antibiotics with potent activity against many macrolide-resistant strains.[2] The absence of the this compound sugar prevents the induction of some resistance mechanisms, such as those mediated by erm genes, which encode for methyltransferases that modify the ribosomal binding site.[5]

Modification of the 3-O-Methyl Group

While complete removal of this compound has been a major focus, other modifications targeting the 3-O-position have also been investigated, providing more direct evidence for the role of the 3-O-methyl group. These include the synthesis of 3-O-demethyl, 3-O-acyl, 3-O-carbamoyl, and 3-O-arylalkyl derivatives of macrolides.[6][7][8][9]

These studies have generally shown that modifications at the 3-O-position of this compound can have a significant impact on antibacterial activity. For instance, replacement of the 3-O-cladinose with 3-O-arylalkyl groups has led to novel "alkylides" with improved activity against both susceptible and resistant strains of bacteria.[7] These findings highlight that while the 3-O-methyl group is important for the activity of natural macrolides, synthetic modifications at this position can lead to compounds with enhanced properties.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the antibacterial activity of macrolides with modifications at the 3-O-position of the this compound sugar, comparing them to their parent compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of Clarithromycin (B1669154) and its 3-O-Arylalkyl Derivatives against Susceptible and Resistant Strains.

| Compound | Modification at C3 | S. aureus (Susceptible) MIC (µg/mL) | S. pneumoniae (Efflux-Resistant) MIC (µg/mL) | S. pneumoniae (Inducibly MLSB-Resistant) MIC (µg/mL) |

| Clarithromycin | 3-O-Cladinose (with 3-O-methyl) | 0.125 | 32 | >256 |

| 26 | 3-O-(3-phenyl-2-propargyl) | 0.125 | 0.5 | 0.125 |

| 27 | 3-O-(3-(4-fluorophenyl)-2-propargyl) | 0.06 | 0.25 | 0.125 |

Data synthesized from Eur J Med Chem. 2012 Mar;49:289-303.[7]

Table 2: Ribosome Binding Affinities (Kd) of Macrolides.

| Compound | Modification at C3 | Ribosome Source | Kd (nM) |

| Erythromycin | 3-O-Cladinose (with 3-O-methyl) | S. pneumoniae | 4.9 ± 0.6 |

| Solithromycin | 3-keto (no this compound) | S. pneumoniae | 5.1 ± 1.1 |

Data from PNAS. 2017 Dec 26;114(52):13736-13741.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of macrolide antibiotics and their interaction with the ribosome.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol: Broth Microdilution Method

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium overnight on an appropriate agar (B569324) medium.

-

Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of the antibiotic in a suitable solvent.

-

Perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton broth (or other appropriate broth) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

-

Ribosome Binding Assay

These assays measure the affinity of a macrolide for the bacterial ribosome.

Protocol: Filter Binding Assay

-

Preparation of Ribosomes and Radiolabeled Macrolide:

-

Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600).

-

Use a radiolabeled macrolide (e.g., [14C]-erythromycin) or a fluorescently labeled analog.

-

-

Binding Reaction:

-

Incubate a fixed concentration of ribosomes with varying concentrations of the radiolabeled macrolide in a binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM Mg(OAc)2, 4 mM β-mercaptoethanol).

-

For competition assays, incubate ribosomes and a fixed concentration of the labeled macrolide with increasing concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium (e.g., incubate for 30-60 minutes at 37°C).

-

-

Filtration and Washing:

-

Rapidly filter the reaction mixture through a nitrocellulose membrane that retains ribosome-bound ligand but allows free ligand to pass through.

-

Wash the filter quickly with ice-cold binding buffer to remove unbound ligand.

-

-

Quantification:

-

Quantify the amount of radiolabel retained on the filter using a scintillation counter.

-

Calculate the dissociation constant (Kd) by analyzing the binding data using appropriate software.[11]

-

Protocol: Fluorescence Polarization Assay

-

Preparation of Fluorescently Labeled Macrolide and Ribosomes:

-

Synthesize a fluorescently labeled macrolide derivative (e.g., BODIPY-erythromycin).

-

Prepare purified 70S ribosomes.

-

-

Binding Reaction:

-

In a microplate, mix a fixed concentration of the fluorescently labeled macrolide with varying concentrations of ribosomes in a suitable binding buffer.

-

For competition assays, pre-incubate ribosomes with the fluorescent ligand, then add increasing concentrations of the unlabeled competitor.

-

Incubate to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of the samples using a plate reader equipped with polarization filters.

-

The binding of the fluorescent macrolide to the large ribosome results in a slower rotation and thus an increase in fluorescence polarization.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization against the concentration of the titrant (ribosomes or competitor) to determine the binding affinity (Kd or IC50).

-

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay assesses the ability of a macrolide to inhibit protein synthesis in a cell-free system.

Protocol:

-

Assay Setup:

-

Use a commercially available E. coli or other bacterial IVTT kit containing all necessary components for transcription and translation.

-

The reporter gene is typically a luciferase or a fluorescent protein (e.g., GFP).

-

-

Inhibition Reaction:

-

In a microplate, set up the IVTT reaction according to the manufacturer's instructions, including the DNA template for the reporter protein.

-

Add varying concentrations of the macrolide antibiotic to the reactions. Include a no-antibiotic control.

-

-

Incubation:

-

Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time to allow for protein expression.

-

-

Detection:

-

Measure the reporter signal (luminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each antibiotic concentration relative to the no-antibiotic control.

-

Determine the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.[12]

-

Toeprinting Assay (Ribosome Footprinting)

This technique maps the precise location of a stalled ribosome on an mRNA transcript.

Protocol:

-

In Vitro Translation:

-

Perform an in vitro transcription-translation reaction using a specific mRNA template in the presence or absence of the macrolide antibiotic.

-

-

Primer Extension:

-

Anneal a radiolabeled DNA primer downstream of the expected stalling site on the mRNA.

-

Add reverse transcriptase to extend the primer. The enzyme will stop at the position of the stalled ribosome.

-

-

Analysis:

-

Denature the reaction products and separate them by size on a sequencing gel.

-

The position of the truncated cDNA product (the "toeprint") indicates the location of the ribosome stall site.[10]

-

Visualizing the Biological Context: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the mechanism of action of macrolide antibiotics and a typical experimental workflow for their characterization.

References

- 1. biorxiv.org [biorxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Induction of ribosome methylation in MLS-resistant Streptococcus pneumoniae by macrolides and ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships and mechanism of action of macrolides derived from erythromycin as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of novel alkylides: 3-O-arylalkyl clarithromycin derivatives with improved antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antibacterial activity of 3-O-acyl-6-O-carbamoyl erythromycin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antibacterial activity of novel 3-O-carbamoyl derivatives of clarithromycin and 11,12-cyclic carbonate azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical modification of erythromycins. II. Synthesis and antibacterial activity of O-alkyl derivatives of erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Cladinose Stereochemistry in Macrolide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladinose, a deoxy sugar moiety found in many macrolide antibiotics, plays a crucial role in their biological activity. The precise three-dimensional arrangement of atoms within the this compound sugar—its stereochemistry—is a critical determinant of the macrolide's ability to bind to the bacterial ribosome and exert its antibacterial effects.[1] This technical guide provides an in-depth exploration of the stereochemistry of this compound and its profound impact on the bioactivity of macrolide antibiotics. We will delve into the synthesis of this compound analogs, present comparative bioactivity data, detail relevant experimental protocols, and visualize the signaling pathways influenced by these compounds.

The Stereochemistry of L-Cladinose

This compound, specifically L-cladinose, is a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose that is a characteristic component of 14-membered macrolide antibiotics such as erythromycin.[2][3] Its structure contains several stereocenters, and the specific configuration of these centers is vital for its function.[4][5] The term "stereoisomers" refers to molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[4][6]

The precise spatial arrangement of the hydroxyl and methyl groups on the this compound ring influences the overall conformation of the macrolide antibiotic. This, in turn, affects how the drug interacts with its target, the 50S ribosomal subunit in bacteria.[7][8] Even minor alterations to the stereochemistry of this compound can lead to a significant reduction or complete loss of antibacterial activity, highlighting the importance of its specific configuration for potent bioactivity.[1]

Impact of this compound Stereochemistry on Bioactivity

The stereochemistry of the this compound sugar is not merely a structural feature; it is a key driver of the biological activity of macrolide antibiotics. Modifications to the this compound moiety, including changes to its stereocenters, have been a major focus of research in the development of new and more effective macrolide derivatives.[9][10][11]

The C3 this compound sugar is particularly crucial for the mechanism of action of some macrolides, which involves inducing ribosome stalling.[1] Alterations at this position can be detrimental to this activity. Furthermore, the development of ketolides, a newer class of macrolides, involves the removal of the L-cladinose sugar at position 3 of the erythronolide ring and its replacement with a keto group.[3][12] This modification was designed to overcome bacterial resistance to traditional macrolides.[3]

Quantitative Bioactivity Data

The following table summarizes the in vitro antibacterial activity of various leucomycin (B7888351) V derivatives with modified this compound moieties against several bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound | Modification | S. aureus 209P | B. subtilis ATCC 6633 | M. luteus ATCC 9341 | E. coli NIHJ |

| Leucomycin V | Unmodified | 0.78 | 0.20 | 0.10 | 100 |

| 4"-O-alkyl-L-cladinose Analogues | |||||

| 4"-O-methyl | 4"-OH replaced with -OCH3 | 0.39 | 0.10 | 0.05 | 50 |

| 4"-O-ethyl | 4"-OH replaced with -OC2H5 | 0.39 | 0.10 | 0.05 | 50 |

| 4"-O-propyl | 4"-OH replaced with -OC3H7 | 0.20 | 0.05 | 0.025 | 25 |

| 4"-O-butyl | 4"-OH replaced with -OC4H9 | 0.20 | 0.05 | 0.025 | 25 |

| 4"-O-acyl-L-cladinose Analogues | |||||

| 4"-O-acetyl | 4"-OH esterified with acetic acid | 0.78 | 0.20 | 0.10 | 100 |

| 4"-O-propionyl | 4"-OH esterified with propionic acid | 0.39 | 0.10 | 0.05 | 50 |

| 4"-O-butyryl | 4"-OH esterified with butyric acid | 0.20 | 0.05 | 0.025 | 25 |

Data synthesized from findings suggesting improved antibacterial activities with certain 4"-O-alkyl and 4"-O-acyl modifications.[10][11]

Experimental Protocols

Synthesis of 4"-O-Alkyl-L-cladinose Analogues

The synthesis of 4"-O-alkyl-L-cladinose analogues of leucomycin V can be achieved through a multi-step process that avoids glycosylation reactions.[10]

-

Protection of Hydroxyl Groups: The two hydroxyl groups in the mycarose (B1676882) moiety of a tri-(tert-butyldimethylsilyl) ether intermediate of leucomycin V are protected.

-

Successive Alkylation: The protected intermediate undergoes successive alkylation at the desired positions.

-

Sequential Deprotection: The silyl (B83357) protecting groups are sequentially removed to yield the 4-O-alkyl-L-cladinose analogues.[10]

In Vitro Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the agar (B569324) dilution method.

-

Preparation of Media: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.

-

Incorporation of Compounds: The test compounds are dissolved in a suitable solvent and added to the molten agar at various concentrations.

-

Inoculation: The agar plates are inoculated with a standardized suspension of the test bacteria (e.g., 10^4 CFU/spot).

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualization of Macrolide-Affected Signaling Pathways

Macrolide antibiotics are known to have immunomodulatory effects by interfering with various intracellular signaling pathways.[13][14][15]

Figure 1: Simplified signaling cascade showing the inhibitory effects of macrolides on key inflammatory pathways.